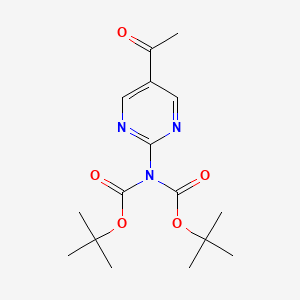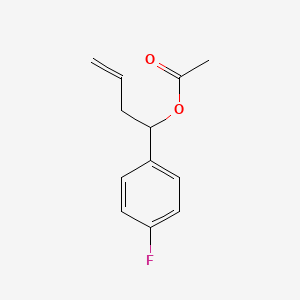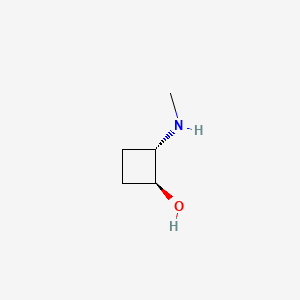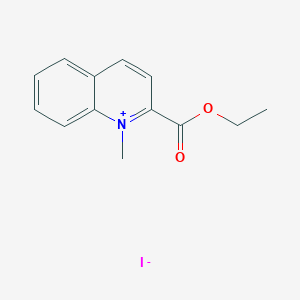
2-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-2H-quinoline-2-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of ethyl 1-methyl-2H-quinoline-2-carboxylate consists of a quinoline ring system with an ethyl ester group at the 2-position and a methyl group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-2H-quinoline-2-carboxylate can be achieved through various methods. One common method involves the Friedländer reaction, where 2-aminobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide under reflux conditions . Another method involves the Pfitzinger reaction, which entails the condensation of isatin with ethyl acetoacetate in an alkaline medium .
Industrial Production Methods
Industrial production of ethyl 1-methyl-2H-quinoline-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-methyl-2H-quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Ethyl 1-methyl-2H-quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 1-methyl-2H-quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Ethyl 1-methyl-2H-quinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
1-Methylquinoline: Lacks the carboxylate group, affecting its reactivity and biological activity.
Ethyl quinoline-2-carboxylate: Lacks the methyl group at the 1-position, influencing its steric properties and interactions.
The uniqueness of ethyl 1-methyl-2H-quinoline-2-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
CAS番号 |
56153-31-2 |
|---|---|
分子式 |
C13H14INO2 |
分子量 |
343.16 g/mol |
IUPAC名 |
ethyl 1-methylquinolin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C13H14NO2.HI/c1-3-16-13(15)12-9-8-10-6-4-5-7-11(10)14(12)2;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OPLSIDOMSVENIK-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


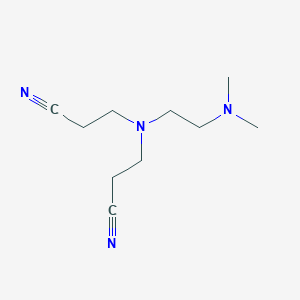
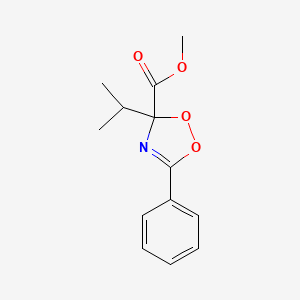
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
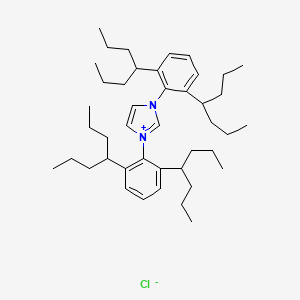
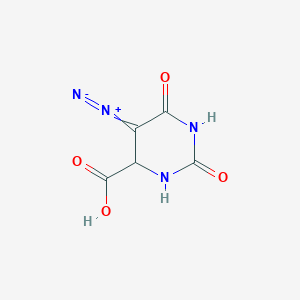
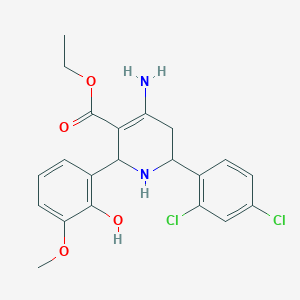
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
